molecular formula C13H12F3NO2 B3169554 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one CAS No. 937605-32-8

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B3169554
CAS No.: 937605-32-8
M. Wt: 271.23 g/mol
InChI Key: SIDCZORKYMGDDV-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one (CAS 937605-32-8) is a high-purity anilino enaminone compound with a molecular formula of C13H12F3NO2 and a molecular weight of 271.24 . This chemical is a key structure of interest in medicinal chemistry and neuroscience research. Scientific investigations into structurally similar anilino enaminones have identified their potential as positive allosteric modulators of GABA-A receptors . This mechanism suggests the compound class may serve as a valuable research tool for studying the modulation of neuronal excitability and inhibitory neurotransmission, with relevance to the investigation of anticonvulsant pathways . The structure features a cyclohexenone ring system linked to a 4-(trifluoromethoxy)phenyl group via an amino bridge, a configuration known to contribute to significant bioactivity . Researchers can utilize this compound for exploring structure-activity relationships, developing novel neuroactive compounds, and advancing studies in electrophysiology. The product is supplied for laboratory research applications only.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)19-12-6-4-9(5-7-12)17-10-2-1-3-11(18)8-10/h4-8,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDCZORKYMGDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199542
Record name 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937605-32-8
Record name 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937605-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)aniline and cyclohex-2-en-1-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated systems to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Trifluoromethyl vs. Trifluoromethoxy Substituents
  • 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (Ref: 3D-FT123040): Substituent: -CF₃ (trifluoromethyl) instead of -OCF₃. Notably, this compound is discontinued by CymitQuimica, suggesting challenges in synthesis or commercial demand .
  • 3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one (CAS: 696619-64-4): Substituents: -F and -NO₂ at the 4- and 3-positions, respectively. Impact: The nitro group (-NO₂) is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution or redox reactions. However, nitro groups are associated with toxicity, limiting pharmaceutical applications .
Positional Isomerism
  • 3-([2-(Trifluoromethyl)phenyl]amino)cyclohex-2-en-1-one (CAS: 1217862-36-6) vs. 3-([4-(Trifluoromethyl)phenyl]amino)cyclohex-2-en-1-one (CAS: 149221-38-5): Substituent Position: Ortho (-CF₃ at 2-position) vs. para (-CF₃ at 4-position). Para substitution allows better conjugation and planar geometry, favoring interactions with flat aromatic systems (e.g., enzyme pockets) .

Modifications to the Cyclohexenone Core

Dimethyl-Substituted Derivatives
  • 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (CAS: 1023590-22-8): Structural Change: Addition of two methyl groups at the 5-position of the cyclohexenone ring. This derivative is listed by multiple suppliers, indicating broader applicability .
Halogenated Derivatives
  • 2-Iodo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (CAS: 1020252-05-4): Structural Change: Iodine substitution at the 2-position. However, steric bulk could reduce solubility .

Functional Group Additions

  • 3-((2-Fluorophenyl)amino)cyclohex-2-en-1-one (CAS: 124907-00-2): Substituent: -F at the 2-position of the phenyl ring. Impact: Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to bulkier substituents like -OCF₃. This compound is available at 97% purity, suggesting reliable synthetic routes .

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Commercial Status Key Supplier
3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one 937605-32-8 -OCF₃ (para) 289.24 Available CymitQuimica
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one Not Disclosed -CF₃ (para) ~273.23 Discontinued CymitQuimica
3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one 696619-64-4 -F (para), -NO₂ (meta) 250.23 Available Hairui Chem
5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 1023590-22-8 -OCF₃ (para), -CH₃ (5,5) 341.33 Available Multiple Suppliers
2-Iodo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 1020252-05-4 -OCF₃ (para), -I (2), -CH₃ (5,5) 425.18 Available A2BChem

Biological Activity

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one is an organic compound with the molecular formula C13H12F3NO2. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino group and a cyclohexenone moiety. Due to its unique structure, it has garnered interest in various fields, particularly in biological research.

  • Molecular Weight : 271.23 g/mol
  • CAS Number : 937605-32-8
  • Chemical Structure : The compound consists of a cyclohexene core with a trifluoromethoxy-substituted phenyl group and an amino group.

Biological Activity

The biological activity of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one has been explored in various studies, indicating potential therapeutic applications.

The compound's mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in signaling pathways, influencing cellular responses.

Therapeutic Potential

Research suggests that 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may reduce inflammation by modulating cytokine production.
  • Anticancer Activity : The compound has shown potential cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. For instance, it was found to have an IC50 value of approximately 12 μM against non-small cell lung adenocarcinoma A549 cells and similar efficacy against breast adenocarcinoma MDA-MB-231 cells .
  • Inflammation Modulation : A study highlighted the compound's ability to inhibit the secretion of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound could downregulate key signaling pathways involved in inflammation and cancer progression, such as the NF-kB pathway .

Data Summary Table

PropertyValue
Molecular FormulaC13H12F3NO2
Molecular Weight271.23 g/mol
CAS Number937605-32-8
Anti-inflammatory ActivityYes
Anticancer ActivityYes
IC50 against A549 cells~12 μM
Cytotoxicity against HUVECsLow

Q & A

Q. What are the optimal synthetic routes for 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one, and how can yield/purity be maximized?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Formation of the cyclohexenone core via Claisen-Schmidt condensation or Michael addition, optimized under anhydrous conditions to prevent side reactions.
  • Step 2 : Introduction of the trifluoromethoxy-aniline moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and ligand systems for C–N bond formation .
  • Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : ¹H/¹³C NMR to confirm the cyclohexenone ring (δ 5.8–6.2 ppm for enone protons) and trifluoromethoxy group (¹⁹F NMR: δ -55 to -60 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–CF₃) validate key functional groups .
  • X-ray Crystallography : For absolute configuration determination, though crystal growth may require slow evaporation from DMSO/ethanol mixtures .

Q. How does the trifluoromethoxy group influence the compound's physicochemical properties?

The trifluoromethoxy (–OCF₃) group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability compared to methoxy or hydroxyl analogs. Its electron-withdrawing nature also modulates π-π stacking and hydrogen-bonding potential, affecting solubility in polar solvents (e.g., <1 mg/mL in water) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates.
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
  • Membrane Permeability : Caco-2 cell monolayers with LC-MS quantification .

Advanced Research Questions

Q. How can structural analogs guide SAR studies for this compound?

Key analogs and their effects:

Analog Structural Variation Impact on Activity
3-{[4-Chlorophenyl]amino}cyclohex-2-en-1-one–Cl instead of –OCF₃Reduced metabolic stability
3-{[4-(Difluoromethoxy)phenyl]amino}cyclohex-2-en-1-one–OCF₂H instead of –OCF₃Lower lipophilicity (logP ~1.8)
Design analogs via isosteric replacement (e.g., –OCF₃ → –SCF₃) and evaluate using molecular docking against target proteins (e.g., kinases) .

Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity?

  • False Positives : Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff).
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
  • Solubility Limitations : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability in cellular assays .

Q. How can stability studies under varying pH/temperature conditions inform formulation?

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via UPLC-MS. The enone ring is prone to hydrolysis at pH >8 .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at -20°C under argon for long-term stability .

Q. What mechanistic insights can be gained from metabolomics studies?

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Major metabolites likely include hydroxylation at the cyclohexenone ring or O-demethylation of –OCF₃ (detected via HRMS/MS) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How do crystallographic data inform polymorph screening?

  • Screen polymorphs using solvent-drop grinding (e.g., acetonitrile vs. methanol).
  • Form I (monoclinic, P2₁/c) may exhibit better solubility than Form II (orthorhombic), confirmed via PXRD and dissolution testing .

Q. What strategies validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Measure protein thermal stabilization in cell lysates after compound treatment.
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for covalent target capture and identification via pull-down/MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one
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3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one

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